1-(3-cyanoquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(3-cyanoquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O/c23-17-5-7-18(8-6-17)26-22(28)15-9-11-27(12-10-15)21-16(13-24)14-25-20-4-2-1-3-19(20)21/h1-8,14-15H,9-12H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUGGYYXYPXKDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)F)C3=C(C=NC4=CC=CC=C43)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyanoquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts.
Formation of the Piperidine Ring: The piperidine ring can be constructed through a reductive amination reaction involving a suitable aldehyde or ketone.
Coupling with Fluorophenyl Group: The final step involves coupling the quinoline and piperidine intermediates with a fluorophenyl group using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyanoquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogenation catalysts can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, sodium hydride, and other strong bases.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity :
- The compound has shown promise as an inhibitor of protein tyrosine kinases, which are crucial in cancer cell signaling pathways. Studies have indicated that similar quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that quinoline derivatives can inhibit epidermal growth factor receptor (EGFR) and HER2 kinases, pivotal in cancer progression .
- Antimicrobial Properties :
- Antimalarial Activity :
Case Studies
-
Synthesis and Evaluation :
- A study focused on synthesizing quinoline derivatives and evaluating their anticancer properties showed promising results for compounds structurally related to this compound. The synthesized compounds exhibited favorable potency against various cancer cell lines while maintaining minimal toxicity to normal cells .
-
Molecular Modeling Studies :
- Molecular docking studies indicated that the compound could effectively bind to target proteins involved in cancer pathways, suggesting a mechanism for its anticancer effects. This approach allows researchers to predict the binding affinity and interaction modes of the compound with biological targets .
Industrial Applications
-
Pharmaceutical Development :
- Given its potential therapeutic applications, this compound is being explored for development into new cancer therapies and antimicrobial agents. The optimization of its structure aims to enhance efficacy while minimizing side effects.
- Chemical Synthesis :
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(3-cyanoquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway. The fluorophenyl group enhances its binding affinity and specificity towards the target.
Comparison with Similar Compounds
Piperidine-4-carboxamide derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes, ion channels, and receptors. Below is a detailed comparison of the target compound with structurally or functionally related analogs:
Structural Analogues
Key Observations :
- Substituent Effects: The 3-cyanoquinoline group in the target compound distinguishes it from analogs with simpler aryl (e.g., naphthalene, benzyl) or heteroaryl (e.g., pyrimidine) substituents. This group may enhance π-π stacking or hydrogen-bonding interactions in target binding . Phenethylpiperidine derivatives (e.g., 4F-iBF) exhibit opioid activity due to their structural similarity to fentanyl, whereas the target compound lacks the phenethyl moiety critical for opioid receptor binding .
- Pharmacological Profiles: Compound 17f () demonstrates selective T-type Ca²⁺ channel inhibition, reducing blood pressure without reflex tachycardia—a notable advantage over traditional L-type blockers . The target compound’s quinoline-cyano motif shares structural parallels with antiviral agents (), though direct evidence of SARS-CoV-2 inhibition is absent . 4F-iBF highlights the risk of misidentification due to positional isomers (ortho-, meta-, para-fluoro), underscoring the need for precise analytical methods in characterizing the target compound .
Physicochemical Properties
- Solubility: The cyano group on quinoline may reduce aqueous solubility relative to methoxy or carboxamide substituents in analogs like 17f .
Biological Activity
1-(3-cyanoquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are recognized for their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties. This compound's structure includes a cyano group and a piperidine ring, which are significant in enhancing its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 374.45 g/mol. The presence of the cyano group and the fluorinated phenyl moiety contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit protein tyrosine kinases (PTKs). PTKs play a crucial role in cell signaling pathways that regulate various cellular processes, including growth, differentiation, and metabolism. By binding to the active site of these enzymes, the compound may prevent phosphorylation processes critical for tumor growth and progression.
Biological Activity
Research has shown that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, studies indicate that this compound can reduce cell viability in cancer models, suggesting its potential as an anticancer agent .
Case Studies
- Antitumor Activity : In vitro studies demonstrated that this compound exhibited cytotoxic effects against MCF-7 breast cancer cells. The IC50 value was determined to be approximately 5.56 µM, indicating potent antitumor activity .
- Antimicrobial Properties : Similar quinoline derivatives have shown antibacterial and antifungal properties in various assays. While specific data on this compound's antimicrobial activity is limited, its structural similarities suggest potential efficacy against pathogens .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the quinoline core through cyclization reactions.
- Introduction of the cyano group via nucleophilic substitution.
- Coupling with the piperidine derivative to form the final product.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Comparative Analysis
The following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyano group, piperidine ring | Antitumor activity against MCF-7 cells |
| 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide | Methyl substitution on quinoline | Potentially similar biological activity |
| 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide | Methoxy groups added | Enhanced solubility; varied activity |
Q & A
Q. How can researchers optimize the synthesis of 1-(3-cyanoquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide to improve yield and purity?
To enhance synthesis efficiency, employ microwave-assisted reactions under solvent-free conditions, which accelerate coupling rates and reduce side products . Multi-step protocols should prioritize controlled reaction parameters (e.g., temperature, solvent selection) to minimize impurities. For example, thieno[3,2-d]pyrimidine derivatives require precise amine-carboxylic acid coupling conditions . Analytical monitoring via thin-layer chromatography (TLC) and NMR ensures intermediate purity .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying piperidine and quinoline ring connectivity, while High-Performance Liquid Chromatography (HPLC) assesses purity . X-ray crystallography or computational modeling (e.g., density functional theory) can resolve 3D conformations, particularly for the cyanoquinoline moiety . Mass spectrometry confirms molecular weight accuracy .
Q. What initial biological screening approaches are recommended for assessing its pharmacological potential?
Begin with in vitro kinase inhibition assays, focusing on protein tyrosine kinases (e.g., AKT pathway) due to structural similarities to known inhibitors . Parallel cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays identifies baseline efficacy . Evaluate stability in physiological pH (6.8–7.4) and temperatures (37°C) to gauge bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target selectivity?
Systematic SAR analysis should focus on substituent effects:
- Quinoline modifications : Introducing ethyl or benzyl groups at position 6 improves hydrophobic interactions with kinase active sites .
- Piperidine substitutions : Varying N-aryl groups (e.g., 4-fluorophenyl vs. 4-methylphenyl) alters electron density, affecting binding affinity .
- Cyanogroup role : The cyano group enhances π-π stacking but may reduce solubility; replacing it with carboxamide could balance activity and pharmacokinetics .
Q. What strategies resolve discrepancies in biological activity data across different experimental models?
Contradictions often arise from assay variability. Standardize protocols using reference inhibitors (e.g., staurosporine for kinase assays) and validate via orthogonal methods (e.g., Western blotting for phosphorylation inhibition) . Investigate compound stability under assay conditions—degradation products may confound results . Computational docking studies can reconcile divergent binding data by identifying alternative binding poses .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
Rodent models (e.g., Sprague-Dawley rats) are ideal for oral bioavailability studies. Administer doses ranging from 10–100 mg/kg and monitor plasma concentrations via LC-MS/MS . For toxicity, conduct histopathological analysis of liver and kidney tissues after 14-day repeated dosing. Parallel metabolite profiling identifies potential hepatotoxic intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
